Ivermectin monosaccharide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

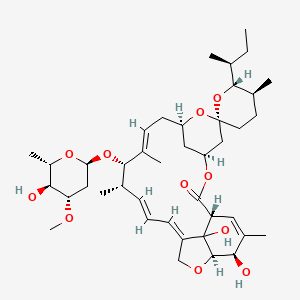

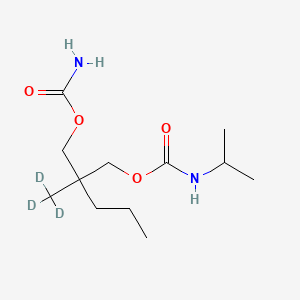

Ivermectin monosaccharide is a semi-synthetic product produced by selective hydrolysis of the terminal saccharide unit of ivermectin . It is a potent inhibitor of nematode larval development, but is devoid of paralytic activity . It is a sensitive probe for the detection of some types of ivermectin resistance .

Synthesis Analysis

Ivermectin B1a monosaccharide is produced by selective hydrolysis of the terminal saccharide unit of ivermectin . It can inhibit nematode larval development, but does not cause paralytic activity .Molecular Structure Analysis

The molecular structure of avermectin, a complex of several compounds, underwent chemical modification to produce ivermectin, a combination of two dihydroderivatives .Chemical Reactions Analysis

Ivermectin B1a monosaccharide is produced by selective hydrolysis of the terminal saccharide unit of ivermectin . It can inhibit nematode larval development, but does not cause paralytic activity .Physical and Chemical Properties Analysis

The pH of the solutions of ivermectin is approximately 5 and remains unchanged during the stability study . The solubility of ivermectin is soluble in Ethanol, Methanol, DMF, DMSO; poorly soluble in Water .Scientific Research Applications

Ivermectin's Mechanism and Binding Sites : A study characterized a high-affinity ivermectin binding site from Caenorhabditis elegans, providing insights into ivermectin's mechanism of action, particularly its binding potency and kinetics (Cully & Paress, 1991).

Neurotransmission and Sensitivity in C. elegans : Another study identified the role of ivermectin in inhibitory glutamatergic neurotransmission and sensitivity in C. elegans, elucidating how it affects chloride channels and glutamate-gated channels (Dent, Davis, & Avery, 1997).

Ivermectin as an Antiparasitic Agent : Ivermectin's role as a potent antiparasitic agent has been well-documented, particularly its effectiveness against a range of nematode and arthropod parasites (Campbell, Fisher, Stapley, Albers-Schönberg, & Jacob, 1983).

Environmental Impact : The environmental fate of ivermectin in aerobic sediment/water systems has been studied, showing how ivermectin and its metabolites, including the monosaccharide, behave in such environments (Prasse, Löffler, & Ternes, 2009).

Potential Against SARS-CoV-2 : Recent research explored ivermectin's potential in inhibiting the replication of SARS-CoV-2 in vitro, suggesting its possible use in treating COVID-19 (Caly, Druce, Catton, Jans, & Wagstaff, 2020).

Antibacterial, Antiviral, and Anti-Cancer Potential : Ivermectin's unexpected potential as an antibacterial, antiviral, and anti-cancer agent has been highlighted, showing its multifaceted applications beyond its traditional use as an antiparasitic (Crump, 2017).

Anticancer Properties : The potential of ivermectin as an anticancer drug has been increasingly recognized, with studies revealing its ability to inhibit tumor cell proliferation and regulate multiple signaling pathways (Tang, Hu, Wang, Yao, Zhang, Yu, Cheng, Li, & Fang, 2020).

Pharmacokinetics and Interactions in Humans : Research has focused on the pharmacokinetics and interactions of ivermectin in humans, important for clinical efficacy and safety considerations (Canga, Prieto, Liébana, Martínez, Vega, & Vieitez, 2008).

Drug Delivery Systems : Development of microsphere drug delivery systems using proteins for ivermectin demonstrates potential applications in controlled release and targeted therapy (Liu, Sun, Wang, Zhang, & Wang, 2005).

Ivermectin to Reduce Malaria Transmission : Studies exploring the use of ivermectin to reduce malaria transmission, highlighting pharmacokinetic and pharmacodynamic considerations for efficacy and safety at the population level, demonstrate its versatility beyond antiparasitic applications (Chaccour, Hammann, & Rabinovich, 2017).

Mechanism of Action

Target of Action

Ivermectin monosaccharide primarily targets the glutamate-gated chloride channels found in nematodes and insects . These channels play a crucial role in the transmission of signals in the nervous system of these organisms .

Mode of Action

This compound acts as a selective positive allosteric modulator at the glutamate-gated chloride channels . It binds to these channels, leading to an influx of chloride ions into the cell . This “locks” the receptor in an activated (open) conformation, allowing unrestricted passage of chloride ions into the cell . This influx of chloride ions hyperpolarizes the neuron, leading to a decrease in excitability and ultimately paralysis and death of the parasite .

Biochemical Pathways

This compound affects several biochemical pathways. It directly inhibits the NF-kb pathway and STAT-3 , and indirectly inhibits PAK-1 by increasing its ubiquitin-mediated degradation . These pathways are involved in various cellular processes, including inflammation, cell growth, and cell survival .

Pharmacokinetics

This compound, being highly lipophilic, accumulates in fat tissues, causing its long-term existence in the body . The plasma half-life of its metabolites is about 72 hours, which is fourfold that of the parent drug . This long half-life allows for sustained activity against parasites .

Result of Action

The result of this compound’s action is the effective treatment of various parasitic diseases. It is used to treat conditions such as onchocerciasis, strongyloidiasis, ascariasis, trichuriasis, and enterobiasis . The influx of chloride ions into the parasite’s neurons leads to paralysis and death of the parasite, effectively treating the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that ivermectin residues are observed in various animal products such as milk and meat, presenting several health hazards . Therefore, the environment in which the drug is used can impact its efficacy and stability .

Safety and Hazards

Future Directions

Ivermectin is currently being investigated in a clinical trial as a potential COVID-19 treatment for the coronavirus SARS-CoV-2 Virus . The FDA has not approved ivermectin for use in treating or preventing COVID-19 infection in humans . The World Health Organization (WHO) recommend not to use ivermectin in patients with COVID-19 to reduce viral replication, except in clinical trials .

Biochemical Analysis

Biochemical Properties

Ivermectin monosaccharide interacts with various enzymes and proteins. It is metabolized in vivo and in vitro by C-hydroxylation and O-demethylation reactions, primarily catalyzed by the P450 3A4 enzyme, with contributions from P450 3A5 and 2C9 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to adversely affect cells, including cell cycle arrest, apoptosis, mitochondrial permeabilization, calcium accumulation, endothelial dysfunction, and disruptions in cellular homeostasis caused by mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to channels used to relay signals in nerve and muscle cells. This binding leaves the channel in an “open” position, allowing for an increased inhibitory effect, leading to paralysis and the eventual death of the parasite or insect .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant temporal effects. For instance, a study showed that a single dose of this compound could stop the SARS-CoV-2 virus growing in cell culture within 48 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on mice, this compound was found to diminish the MHV viral load and disease in the mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the cytochrome P450 system in the liver and excreted almost exclusively in feces . The metabolic pathways of this compound involve C-hydroxylation and O-demethylation reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has rapid oral absorption, high liposolubility, and is widely distributed in the body .

Subcellular Localization

It is known that this compound is widely distributed in the body, indicating that it may localize in various subcellular compartments .

Properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRWWNAYSYRQBV-RANFAGGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5C4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ivermectin monosaccharide affect the feeding behavior of parasitic nematodes like Trichostrongylus colubriformis?

A1: this compound, a macrocyclic lactone anthelmintic (ML), significantly inhibits feeding in T. colubriformis. Research using inulin uptake as a measure of ingestion revealed that this compound effectively reduces the amount of food ingested by the nematodes [].

Q2: What are the electrophysiological effects of this compound on the pharynx of T. colubriformis?

A2: Electropharyngeograms demonstrate that this compound disrupts the electrical activity associated with pharyngeal pumping in T. colubriformis []. The compound initially inhibits the frequency of pharyngeal contractions. This is followed by a decrease in the amplitude of electrical potentials associated with these contractions. This suggests a two-pronged inhibitory effect on the nematode's feeding mechanism.

Q3: How does the potency of this compound compare to other macrocyclic lactones in inhibiting feeding in T. colubriformis?

A3: While all four tested MLs (eprinomectin, ivermectin, this compound, and ivermectin aglycone) inhibited inulin uptake in T. colubriformis, their potency varied []. Eprinomectin was the most potent, followed by ivermectin, this compound, and lastly, ivermectin aglycone. It's important to note that these differences in potency might be influenced by the experimental setup and drug uptake dynamics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)